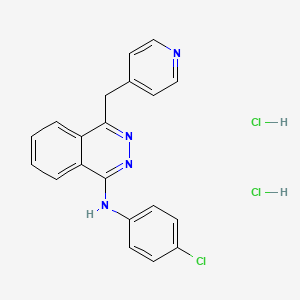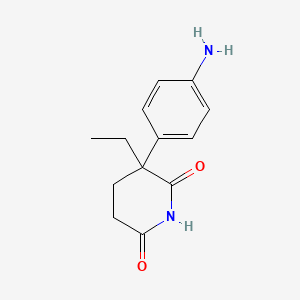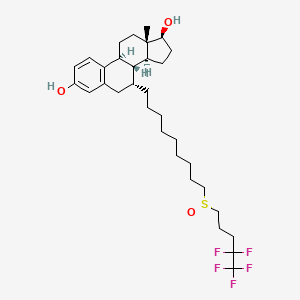
Chlorhydrate de vatalanib
Vue d'ensemble
Description
Vatalanib (PTK787) 2HCl, également connu sous le nom de N-(4-chlorophényl)-4-(pyridin-4-ylméthyl)phtalazine-1-amine dihydrochlorure, est un inhibiteur de protéine kinase de petite molécule. Il est principalement connu pour sa capacité à inhiber l'angiogenèse en ciblant les récepteurs du facteur de croissance endothélial vasculaire. Vatalanib est étudié en tant que traitement potentiel pour divers types de cancer, en particulier ceux qui sont avancés ou résistants à la chimiothérapie .
Applications De Recherche Scientifique
Vatalanib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study protein kinase inhibition and angiogenesis.
Biology: Investigated for its effects on cellular signaling pathways and its role in inhibiting tumor growth.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those that are resistant to conventional therapies.
Mécanisme D'action
Target of Action
Vatalanib dihydrochloride, also known as PTK787 dihydrochloride, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) with an IC50 value of 37nM . It primarily targets VEGFR2/KDR , but also inhibits other tyrosine kinase domains of VEGFR1 and VEGFR3 . Additionally, it has a weaker inhibitory effect on platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, and c-FMS .
Mode of Action
Vatalanib dihydrochloride exerts its anti-angiogenic efficacy by selectively inhibiting the tyrosine kinase domains of its targets . It competes with ATP for binding to the tyrosine kinase domains of VEGFRs, thereby inhibiting the phosphorylation and activation of these receptors . This inhibition disrupts the signal transduction pathways that promote angiogenesis, a process crucial for tumor growth and metastasis .
Biochemical Pathways
By inhibiting VEGFRs, vatalanib dihydrochloride disrupts the VEGF signaling pathway, which plays a pivotal role in angiogenesis . This disruption prevents the formation of new blood vessels that contribute to tumor growth and metastasis . In Alzheimer’s disease models, vatalanib has been shown to reduce tau phosphorylation and Aβ accumulation, suggesting a potential role in regulating AD pathology .
Pharmacokinetics
Vatalanib dihydrochloride is orally active, with a rapid onset of absorption . It is mainly metabolized through oxidative metabolism, producing two pharmacologically inactive metabolites that contribute mainly to the total systemic exposure . The half-life of vatalanib is approximately 6 hours . The maximum tolerated doses were determined to be vatalanib 1250 mg once daily or 750 mg twice daily in combination with other drugs .
Result of Action
The inhibition of VEGFRs by vatalanib dihydrochloride leads to a reduction in angiogenesis, thereby limiting the growth and spread of tumors . In Alzheimer’s disease models, vatalanib administration significantly reduced tau phosphorylation and the number and area of Aβ plaques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Vatalanib implique plusieurs étapes, en commençant par la préparation de la structure principale de la phtalazine. Les étapes clés incluent :
Formation du noyau de phtalazine : Ceci implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle de phtalazine.
Réactions de substitution : Introduction des groupes 4-chlorophényle et pyridin-4-ylméthyle par des réactions de substitution nucléophile.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle : La production industrielle de Vatalanib suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés et des mesures de contrôle qualité strictes pour garantir la cohérence et la sécurité .
Types de réactions :
Oxydation : Vatalanib peut subir des réactions d'oxydation, en particulier au niveau du cycle pyridine, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro, les convertissant en amines.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés en conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions incluent divers dérivés oxydés et réduits, ainsi que des analogues substitués de Vatalanib .
4. Applications de la recherche scientifique
Vatalanib a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la protéine kinase et l'angiogenèse.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et son rôle dans l'inhibition de la croissance tumorale.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux qui sont résistants aux thérapies conventionnelles.
5. Mécanisme d'action
Vatalanib exerce ses effets en inhibant puissamment les domaines de tyrosine kinase des récepteurs du facteur de croissance endothélial vasculaire. Ces récepteurs jouent un rôle crucial dans la formation de nouveaux vaisseaux sanguins, qui sont essentiels à la croissance et à la métastase tumorales. En inhibant ces récepteurs, Vatalanib réduit efficacement l'angiogenèse, limitant ainsi l'apport de nutriments et d'oxygène aux tumeurs et inhibant leur croissance .
Composés similaires :
Sunitinib : Un autre inhibiteur de tyrosine kinase qui cible plusieurs récepteurs, y compris les récepteurs du facteur de croissance endothélial vasculaire et les récepteurs du facteur de croissance dérivé des plaquettes.
Sorafenib : Inhibe plusieurs tyrosine protéine kinases, y compris celles impliquées dans la prolifération des cellules tumorales et l'angiogenèse.
Pazopanib : Cible les récepteurs du facteur de croissance endothélial vasculaire, les récepteurs du facteur de croissance dérivé des plaquettes et c-Kit.
Unicité de Vatalanib : Vatalanib est unique par sa haute sélectivité pour le récepteur du facteur de croissance endothélial vasculaire-2, ce qui le rend particulièrement efficace dans l'inhibition de l'angiogenèse. Cette sélectivité le distingue d'autres composés similaires, qui peuvent cibler un éventail plus large de récepteurs .
Comparaison Avec Des Composés Similaires
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Sorafenib: Inhibits several tyrosine protein kinases, including those involved in tumor cell proliferation and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.
Uniqueness of Vatalanib: Vatalanib is unique in its high selectivity for vascular endothelial growth factor receptor-2, making it particularly effective in inhibiting angiogenesis. This selectivity distinguishes it from other similar compounds, which may target a broader range of receptors .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQEHCMDUSRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049073 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212141-51-0 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















